(S)-4-(3-Bromophenyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC20138393
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10BrNO |
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Molecular Weight | 240.10 g/mol |
IUPAC Name | (4S)-4-(3-bromophenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |
Standard InChI Key | OKCQAQCUYZLTCI-MRVPVSSYSA-N |
Isomeric SMILES | C1[C@H](CNC1=O)C2=CC(=CC=C2)Br |
Canonical SMILES | C1C(CNC1=O)C2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
(S)-4-(3-Bromophenyl)pyrrolidin-2-one (CAS 1384268-55-6) belongs to the pyrrolidin-2-one family, featuring a five-membered lactam ring substituted with a 3-bromophenyl group at the stereogenic C4 position. Key properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₀H₁₀BrNO | |
Molecular weight | 240.10 g/mol | |
IUPAC name | (4S)-4-(3-bromophenyl)pyrrolidin-2-one | |
Stereochemistry | (S)-configuration at C4 | |
Canonical SMILES | C1C@HC2=CC(=CC=C2)Br | |
XLogP3 | 2.1 | |
Hydrogen bond donors | 1 | |
Hydrogen bond acceptors | 2 |
The compound’s stereochemistry is critical for its interaction with biological targets, as enantiomers often exhibit divergent pharmacological profiles .
Synthesis Strategies
Ring-Closing Metathesis
A common route involves ring-closing metathesis of β-amino acrylates. For example, azido triflate intermediates can react with bromophenyl acetates under photoredox catalysis to form the pyrrolidinone core .
Multi-Step Functionalization
Commercial suppliers (e.g., VulcanChem, ParChem) synthesize the compound via:
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Bromination: Introducing bromine at the meta position of phenyl precursors.
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Cyclization: Forming the lactam ring using reagents like Hünig’s base in acetonitrile .
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Chiral Resolution: Enantiomeric separation via chiral chromatography or asymmetric catalysis .
Yields typically exceed 85%, with purity ≥99% confirmed by HPLC .
Biological Activities and Mechanisms
Enzyme Inhibition
Pyrrolidin-2-one derivatives exhibit inhibitory activity against enzymes such as dihydrofolate reductase (DHFR), with IC₅₀ values ranging 12–54 μM . The bromophenyl moiety enhances target binding through hydrophobic interactions .
Antimicrobial Properties
Spiro-pyrrolidine derivatives show antibacterial activity against Bacillus subtilis and Micrococcus luteus, with zone inhibition diameters of 13–15 mm at 50 μg/mL .
Crystallographic and Stereochemical Insights
X-ray crystallography reveals:
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Pyrrolidine Ring Conformation: Adopts an envelope conformation, with the bromophenyl group in a pseudo-axial orientation .
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Intermolecular Interactions: N–H⋯O and C–H⋯Br hydrogen bonds stabilize the crystal lattice, while C–H⋯π interactions enhance packing density .
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Stereoelectronic Effects: The (S)-configuration induces a 3D pharmacophore space, improving binding to chiral targets like CK1 kinases .
Applications in Drug Development
Lead Optimization
The bromine atom enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups, facilitating SAR studies . For example, replacing bromine with trifluoromethyl enhances metabolic stability .
Prodrug Design
The lactam ring can be functionalized to improve bioavailability. Derivatives with N-carbamoyl substitutions show balanced PPARα/γ agonism, relevant for diabetes therapeutics .
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